Ethyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate
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Overview
Description
Ethyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate is a versatile chemical compound used in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow synthesis techniques. These methods optimize reaction times and sequences, leading to high conversion and selectivity rates. The use of continuous-flow systems allows for efficient scaling up of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: Used as a photoinitiator in visible light systems and has applications in dental materials.
Benzocaine: An ethyl ester of p-aminobenzoic acid, commonly used as a local anesthetic.
Uniqueness
Ethyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate stands out due to its unique structure, which offers distinct chemical and biological properties. Its versatility in various scientific research applications makes it a valuable compound in multiple fields.
Properties
IUPAC Name |
ethyl 4-[[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-5-27(6-2)22(28)19-14-24-21-18(13-8-15(4)25-21)20(19)26-17-11-9-16(10-12-17)23(29)30-7-3/h8-14H,5-7H2,1-4H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRZAKYBEKAJRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)C(=O)OCC)C=CC(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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